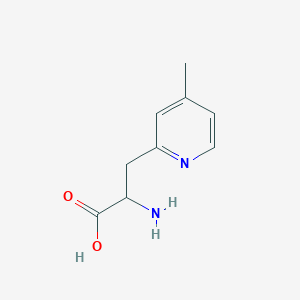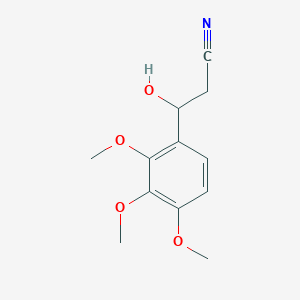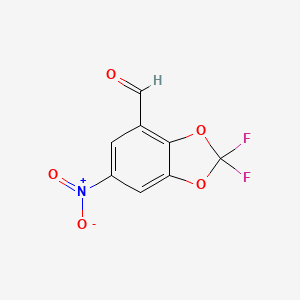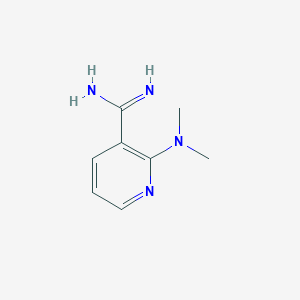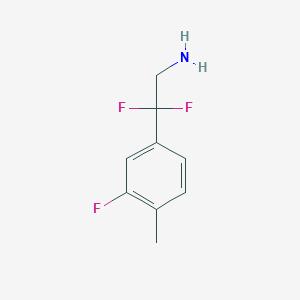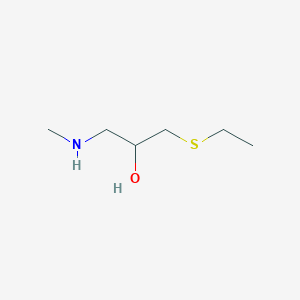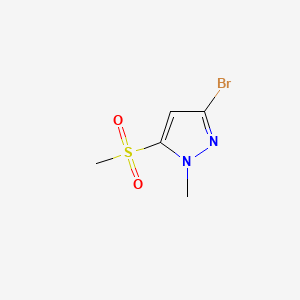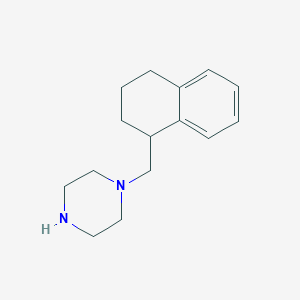
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is a chemical compound with the molecular formula C15H22N2. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2,3,4-tetrahydronaphthalen-1-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting serotonin receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
化学反应分析
Types of Reactions
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of fully saturated compounds with no double bonds.
Substitution: Formation of N-alkylated piperazine derivatives.
科学研究应用
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with various biological targets, including serotonin receptors, which are implicated in mood regulation and other neurological functions.
Medicine: Potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety, due to its activity at serotonin receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound acts as an agonist at this receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential therapeutic effects in mood disorders.
相似化合物的比较
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target serotonin receptors and have similar pharmacological profiles.
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Another compound with a similar structure and receptor affinity.
Uniqueness
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its ability to selectively target the 5-HT7 receptor with high affinity makes it a valuable compound for research into serotonin-related disorders.
属性
分子式 |
C15H22N2 |
|---|---|
分子量 |
230.35 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-2,4,7,14,16H,3,5-6,8-12H2 |
InChI 键 |
OIFPOTIFLQMHHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)CN3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
